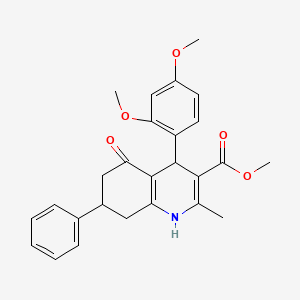

Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a 1,4-dihydropyridine (DHP) core fused with a cyclohexenone ring. The molecule is characterized by substituents at positions 2 (methyl), 4 (2,4-dimethoxyphenyl), 5 (oxo), 7 (phenyl), and 3 (methyl ester).

Properties

IUPAC Name |

methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO5/c1-15-23(26(29)32-4)24(19-11-10-18(30-2)14-22(19)31-3)25-20(27-15)12-17(13-21(25)28)16-8-6-5-7-9-16/h5-11,14,17,24,27H,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJHTXBETMKFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a catalyst. The reaction is usually carried out under reflux conditions with ethanol as the solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used as reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Hydroxy Groups : The 4-methoxyphenyl derivative () shows antibacterial activity, while hydroxylated analogues (e.g., ) lack reported data, suggesting methoxy groups enhance lipophilicity and membrane penetration .

- Ester Flexibility : Ethyl and cyclohexyl esters () may alter pharmacokinetics but require further study.

- Trimethyl Substitution : Additional methyl groups at positions 2,7,7 () correlate with antioxidant activity, likely due to steric protection of the DHP core.

Crystallographic and Physicochemical Properties

Table 2: Crystallographic Data Comparison

Key Observations :

- Packing Efficiency : Methoxy-substituted derivatives () exhibit stronger hydrogen bonding (N–H···O) compared to trimethylated analogues (), influencing solubility and melting points.

- Conformational Flexibility: The boat-envelope conformation of the DHP-cyclohexenone system is conserved across analogues, but substituent bulk (e.g., 2,4-dimethoxy vs. 4-methoxy) affects dihedral angles (e.g., 86.1° in vs. 89.5° in ).

Q & A

Q. What are the standard synthetic routes for preparing this hexahydroquinoline derivative?

The synthesis typically involves a multi-step process:

- Step 1: Condensation of 2,4-dimethoxybenzaldehyde with a suitable amine (e.g., methylamine) to form an imine intermediate .

- Step 2: Cyclization with a cyclohexanone derivative under acid catalysis to construct the hexahydroquinoline core .

- Step 3: Esterification or functional group modifications to introduce the methyl carboxylate group.

Reaction monitoring via TLC (thin-layer chromatography) or HPLC (high-performance liquid chromatography) is critical to ensure purity (>95%) and track reaction progress .

Q. What analytical techniques are used to confirm the compound’s structure?

- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions and cyclohexanone ring conformation .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., calculated [M+H]⁺ = 464.18 g/mol) .

- X-ray Crystallography: Single-crystal analysis resolves stereochemistry and hydrogen-bonding patterns, particularly for polymorphic forms .

Q. How is the compound’s initial biological activity screened?

- Antimicrobial Assays: Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .

- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

- Enzyme Inhibition: Fluorometric assays targeting kinases or proteases linked to disease pathways .

Q. What solubility challenges arise during bioassays, and how are they addressed?

- Issue: Low aqueous solubility due to hydrophobic substituents (e.g., phenyl, methyl groups) .

- Solutions:

- Use DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity).

- Synthesize prodrugs with polar pro-groups (e.g., phosphate esters) .

Q. How are intermediates purified during synthesis?

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) .

- Recrystallization: Ethanol/water mixtures for final product crystallization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening: Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 20–30% .

- Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 2 hours with comparable yields (75–80%) .

- Solvent Optimization: Replace toluene with acetonitrile to reduce byproduct formation .

Q. How do structural modifications influence bioactivity?

A comparative structure-activity relationship (SAR) study reveals:

| Substituent Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| 2,4-Dimethoxyphenyl | Electron-donating | Enhanced antimicrobial activity (MIC: 8 µg/mL) | |

| 2-Chlorophenyl | Electron-withdrawing | Increased cytotoxicity (IC₅₀: 12 µM) | |

| 4-Fluorophenyl | Moderate polarity | Improved blood-brain barrier penetration |

Q. How can contradictions in biological data be resolved?

- Case Study: Discrepancies in antitumor activity (e.g., IC₅₀ ranging from 10–50 µM across studies) may arise from:

- Assay Variability: Differences in cell line viability protocols .

- Substituent Purity: Trace impurities (>2%) from incomplete esterification alter activity .

- Resolution: Standardize assays (e.g., CLSI guidelines) and validate compound purity via HPLC-MS .

Q. What computational methods support mechanistic studies?

- Molecular Docking: AutoDock Vina predicts binding affinity to E. coli DNA gyrase (ΔG = -9.2 kcal/mol) .

- MD Simulations: GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

- QSAR Models: Predict logP values to guide solubility improvements .

Q. How are stereochemical outcomes controlled during synthesis?

- Chiral Catalysts: Use (R)-BINOL-derived catalysts to achieve enantiomeric excess (ee >90%) for asymmetric cyclization .

- Crystallization-Induced Diastereomer Resolution: Separate diastereomers via selective crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.